1-(2-Metilpropanoyl)piperazina

Descripción general

Descripción

2-Methyl-1-(piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(2-Methylpropanoyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-1-(piperazin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-(piperazin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal y Descubrimiento de Fármacos

Las piperazinas, incluyendo la 1-(2-Metilpropanoyl)piperazina, juegan un papel crucial en el desarrollo de fármacos. Están presentes en diversos agentes farmacológicos, como ansiolíticos, antivirales, cardioprotectores, fármacos anticancerígenos y antidepresivos. La presencia de dos átomos de nitrógeno en el anillo de seis miembros aumenta la solubilidad en agua, la biodisponibilidad y las interacciones con los receptores . Los investigadores han logrado avances significativos en la funcionalización de los átomos de carbono del anillo de piperazina, expandiendo su diversidad estructural .

Síntesis Orgánica

La this compound se puede sintetizar utilizando varios métodos, incluyendo la funcionalización C–H . Los investigadores exploran su utilidad como bloque de construcción para moléculas más complejas, como intermediarios farmacéuticos o materiales funcionales.

Ciencia de Materiales

Las piperazinas encuentran aplicaciones en la ciencia de materiales debido a sus propiedades únicas. Los investigadores investigan su uso en el diseño de polímeros, ensamblajes supramoleculares y materiales funcionales. El andamiaje de this compound puede contribuir a materiales novedosos con propiedades personalizadas.

En resumen, la this compound tiene un gran potencial en diversos campos científicos, desde el descubrimiento de fármacos hasta la ciencia de materiales. Sus características estructurales y su accesibilidad sintética la convierten en un compuesto intrigante para futuras investigaciones . Si desea información más detallada sobre alguna aplicación específica, ¡no dude en preguntar!

Mecanismo De Acción

Mode of Action

It is known that piperazine derivatives often interact with various neurotransmitter systems, including the dopaminergic and serotonergic systems .

Biochemical Pathways

Piperazine derivatives are known to influence several biochemical pathways, particularly those involving neurotransmitters such as dopamine and serotonin .

Pharmacokinetics

It is known that piperazine derivatives are generally well absorbed and widely distributed throughout the body .

Result of Action

Based on the known effects of similar compounds, it may influence neurotransmitter levels and receptor activity, potentially leading to changes in neural signaling .

Action Environment

The action, efficacy, and stability of 1-(2-Methylpropanoyl)piperazine can be influenced by various environmental factors . These may include the pH of the environment, the presence of other substances, and the specific characteristics of the biological system in which the compound is acting .

Análisis Bioquímico

Biochemical Properties

1-(2-Methylpropanoyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This interaction inhibits the enzyme’s activity, leading to an accumulation of acetylcholine and prolonged nerve signal transmission. Additionally, 1-(2-Methylpropanoyl)piperazine interacts with gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects on neurotransmission .

Cellular Effects

1-(2-Methylpropanoyl)piperazine affects various types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by inhibiting acetylcholinesterase, leading to increased acetylcholine levels and enhanced cholinergic transmission. This compound also affects gene expression by modulating the activity of transcription factors involved in the cholinergic pathway. Furthermore, 1-(2-Methylpropanoyl)piperazine impacts cellular metabolism by altering the balance of neurotransmitters, which can affect energy production and utilization in neurons .

Molecular Mechanism

The molecular mechanism of 1-(2-Methylpropanoyl)piperazine involves several key interactions at the molecular level. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This inhibition results in increased acetylcholine levels in the synaptic cleft, leading to prolonged nerve signal transmission. Additionally, 1-(2-Methylpropanoyl)piperazine acts as an agonist at GABA receptors, enhancing their inhibitory effects on neurotransmission. These interactions contribute to the compound’s overall effects on the nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Methylpropanoyl)piperazine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and moisture. Long-term studies have shown that 1-(2-Methylpropanoyl)piperazine can have sustained effects on cellular function, particularly in neuronal cells. These effects include prolonged inhibition of acetylcholinesterase and enhanced GABAergic transmission, which can lead to changes in neuronal activity and behavior .

Dosage Effects in Animal Models

The effects of 1-(2-Methylpropanoyl)piperazine vary with different dosages in animal models. At low doses, the compound has been observed to enhance cholinergic transmission and improve cognitive function in rodents. At higher doses, it can cause neurotoxic effects, including tremors, convulsions, and respiratory distress. These adverse effects are likely due to excessive inhibition of acetylcholinesterase and overstimulation of cholinergic pathways. Therefore, careful dosage management is crucial when using 1-(2-Methylpropanoyl)piperazine in experimental settings .

Metabolic Pathways

1-(2-Methylpropanoyl)piperazine is involved in several metabolic pathways. It undergoes phase I metabolic reactions, including oxidation and hydrolysis, primarily in the liver. These reactions are catalyzed by cytochrome P450 enzymes, which convert the compound into more polar metabolites for easier excretion. Additionally, 1-(2-Methylpropanoyl)piperazine can undergo phase II metabolic reactions, such as glucuronidation and sulfation, further increasing its water solubility and facilitating its elimination from the body .

Transport and Distribution

Within cells and tissues, 1-(2-Methylpropanoyl)piperazine is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution within neuronal cells. Once inside the cells, 1-(2-Methylpropanoyl)piperazine can accumulate in specific compartments, such as synaptic vesicles, where it can modulate neurotransmitter release and signaling .

Subcellular Localization

The subcellular localization of 1-(2-Methylpropanoyl)piperazine is crucial for its activity and function. The compound is primarily localized in the synaptic cleft, where it inhibits acetylcholinesterase and enhances cholinergic transmission. Additionally, 1-(2-Methylpropanoyl)piperazine can be found in the cytoplasm and nucleus of neuronal cells, where it may influence gene expression and other cellular processes. Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular compartments .

Actividad Biológica

2-Methyl-1-(piperazin-1-yl)propan-1-one is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

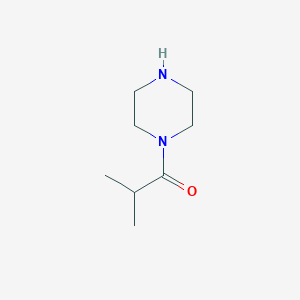

Chemical Structure and Synthesis

The chemical structure of 2-Methyl-1-(piperazin-1-yl)propan-1-one can be represented as follows:

The synthesis typically involves the reaction of piperazine with appropriate alkylating agents, leading to the formation of the target compound. Various synthetic routes have been explored, emphasizing the need for efficient methodologies to enhance yield and purity.

Pharmacological Potential

Research indicates that 2-Methyl-1-(piperazin-1-yl)propan-1-one exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may show selective activity against various pathogens, including bacteria and fungi. For instance, compounds with similar piperazine moieties have demonstrated antimicrobial properties, indicating potential for further exploration in this area .

- CNS Activity : The piperazine ring is known for its role in modulating neurotransmitter systems. Compounds containing piperazine, like 2-Methyl-1-(piperazin-1-yl)propan-1-one, have been evaluated for their affinity towards serotonin receptors, particularly 5-HT1A and 5-HT2A receptors. Docking studies suggest that these compounds can interact effectively with these targets, potentially influencing mood and anxiety pathways .

- Inhibition of Enzymatic Activity : Some studies have indicated that compounds with similar structures may act as inhibitors of key enzymes involved in metabolic pathways, such as monoamine oxidase (MAO). This inhibition could lead to increased levels of neurotransmitters like serotonin and dopamine in the brain, suggesting implications for treating depression and anxiety disorders .

Case Studies and Research Findings

The biological activity of 2-Methyl-1-(piperazin-1-yl)propan-1-one is likely mediated through several mechanisms:

- Receptor Binding : The compound's ability to bind to serotonin receptors may modulate neurotransmitter release, influencing mood regulation.

- Enzyme Inhibition : By inhibiting enzymes such as MAO, the compound can alter neurotransmitter metabolism, enhancing their availability in the synaptic cleft.

Propiedades

IUPAC Name |

2-methyl-1-piperazin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(2)8(11)10-5-3-9-4-6-10/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPULDXYXDMNTNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375755 | |

| Record name | 1-(2-methylpropanoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71260-16-7 | |

| Record name | 1-(2-methylpropanoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-(piperazin-1-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.